molecular formula C7H5F2IS B14761904 (2,6-Difluoro-4-iodophenyl)(methyl)sulfane

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane

Katalognummer: B14761904
Molekulargewicht: 286.08 g/mol
InChI-Schlüssel: CGQRTWJSXHDHMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the specific positioning of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C7H5F2IS

Molekulargewicht

286.08 g/mol

IUPAC-Name

1,3-difluoro-5-iodo-2-methylsulfanylbenzene

InChI

InChI=1S/C7H5F2IS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3

InChI-Schlüssel

CGQRTWJSXHDHMB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.